molecular formula C17H17ClFN3O3 B000351 Clinafloxacin CAS No. 105956-97-6

Clinafloxacin

Cat. No. B000351
M. Wt: 365.8 g/mol
InChI Key: QGPKADBNRMWEQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Clinafloxacin and its derivatives have been synthesized through various methods to enhance their antibacterial and antifungal properties. For instance, clinafloxacin triazole hybrids were synthesized, exhibiting broad antimicrobial spectrum and significant activity against a range of bacterial strains and fungi, often surpassing the efficacy of standard drugs like Chloramphenicol and Fluconazole (Wang et al., 2012).

Molecular Structure Analysis

The molecular structure of clinafloxacin and its interaction with metal ions have been explored in depth. Studies on norfloxacin, a related quinolone, reveal intricate details about the crystal structure and provide insights into the behavior of fluoroquinolones in different chemical environments, which can be extrapolated to clinafloxacin due to their structural similarities (Turel et al., 1996).

Chemical Reactions and Properties

The interaction of clinafloxacin with copper(II) ions has been studied, leading to the synthesis and characterization of binary and ternary complexes, which highlighted the nuclease properties of these complexes. Such studies are crucial for understanding the reactivity and potential biological applications of clinafloxacin complexes (Ruiz et al., 2007).

Physical Properties Analysis

Investigations into the pharmacokinetics of clinafloxacin reveal that it is rapidly absorbed following oral administration, with its plasma concentrations declining biexponentially. The drug demonstrates a large volume of distribution, indicating extensive tissue penetration. Notably, about 40 to 75% of the administered dose is excreted unchanged in the urine, underscoring its significant renal clearance (Randinitis et al., 2001).

Chemical Properties Analysis

Clinafloxacin's chemical stability and reactivity under different conditions have been characterized, particularly in light of its photodegradation behavior. The drug undergoes photochemical degradation upon light exposure, leading to both polar and nonpolar degradation products. This process elucidates two primary degradation pathways: dechlorination affecting the quinolone ring and degradation of the pyrrolidine side-chain (Lovdahl & Priebe, 2000).

Scientific Research Applications

1. Broad-Spectrum Antibacterial Activity

Clinafloxacin exhibits broad-spectrum antimicrobial activity against a wide range of bacterial pathogens. It is particularly effective against both Gram-positive and Gram-negative organisms, including methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and Enterococcus spp. Clinafloxacin's efficacy extends to Gram-negative organisms such as Pseudomonas aeruginosa and strict anaerobes like Bacteroides fragilis (Tack, Eiseman, & Zervos, 1999).

2. Treatment of Serious Infections

Clinafloxacin is researched for its effectiveness in treating serious and potentially life-threatening infections. These include nosocomial pneumonia, community-acquired pneumonia, febrile neutropenia, complicated intra-abdominal infections, complicated skin and soft tissue infections, endocarditis, and acute gynecological infections (Alvey, Randinitis, Rausch, & Vassos, 1999).

3. Pharmacokinetic Studies

Studies on the pharmacokinetics of clinafloxacin in both healthy volunteers and patients with infections have been conducted. These studies are crucial for understanding the drug's absorption, distribution, metabolism, and excretion processes, enabling optimized dosing regimens for different patient groups (Frame, Koup, Miller, & Lalonde, 2001).

4. Veterinary Applications

Clinafloxacin has also been studied for its potential application in treating respiratory diseases in cattle and pigs. Its efficacy in vitro and in mouse models against pathogens like Mannheimia haemolytica and Pasteurella multocida indicates its potential as a treatment alternative for respiratory diseases in these animals (Sweeney, Quesnell, Tiwari, LeMay, & Watts, 2013).

5. Antibacterial Resistance Studies

Research on clinafloxacin's action against bacteria resistant to other antibiotics is important. Studies have shown that clinafloxacin maintains effectiveness against multidrug-resistant organisms and is active against known quinolone-resistant strains (Randinitis, Brodfuehrer, & Vassos, 2001).

6. Clinical Trials and Efficacy

Clinical trials have been conducted to compare clinafloxacin's efficacy with other antibiotics in treating a range of infections. One study demonstrated its effectiveness in treating intraabdominal infections, providing insights into its clinical use (Solomkin, Wilson, Christou, Rotstein, Dellinger, Bennion, Pak, & Tack, 2001).

Safety And Hazards

Clinafloxacin is toxic and has been associated with serious side effects, including phototoxicity and hypoglycemia . It’s advised to use personal protective equipment when handling Clinafloxacin .

Future Directions

Despite its promising antibiotic activity, the clinical development of Clinafloxacin has been hampered by its risk for inducing serious side effects . It’s currently under research, and its approval and release have been halted . Further studies are needed to definitively establish its safety .

properties

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O3/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9/h5,7-9H,1-4,6,20H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPKADBNRMWEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869455
Record name Clinafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>54.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658614
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Clinafloxacin

CAS RN

105956-97-6
Record name Clinafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105956-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clinafloxacin [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clinafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14025
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Clinafloxacin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 105956-97-6
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Record name CLINAFLOXACIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,170
Citations
A Bauernfeind - The Journal of antimicrobial chemotherapy, 1997 - academic.oup.com
… to clinafloxacin [corrected]; Pseudomonas spp. were most susceptible to clinafloxacin and … jejuni were most susceptible to gatifloxacin, clinafloxacin and trovafloxacin. Against gram-…
Number of citations: 411 academic.oup.com
ME Jones, MR Visser, M Klootwijk… - Antimicrobial agents …, 1999 - Am Soc Microbiol
… so for clinafloxacin and … clinafloxacin and moxifloxacin MIC 90 s of ≤2 μg/ml. Overall, against all S. aureus strains tested, the most active quinolone compounds were clinafloxacin and …
Number of citations: 133 journals.asm.org
B Ji, N Lounis, C Maslo, C Truffot-Pernot… - Antimicrobial agents …, 1998 - Am Soc Microbiol
On 10% oleic acid–albumin–dextrose–catalase-enriched 7H11 agar medium, the MIC at which 90% of the isolates are inhibited for 20 strains of Mycobacterium tuberculosis was 0.5 μg …
Number of citations: 273 journals.asm.org
MA Cohen, MD Huband, JW Gage… - The Journal of …, 1997 - academic.oup.com
… Clinafloxacin and trovafloxacin are two new fluoroquinolones … mial species were compared, clinafloxacin was the most potent … Our results indicate that clinafloxacin and trovafloxacin are …
Number of citations: 64 academic.oup.com
EJ Randinitis, JI Brodfuehrer, I Eiseman… - Antimicrobial agents …, 2001 - Am Soc Microbiol
… and safety of clinafloxacin following administration of single and … the clinafloxacin doses were excreted unchanged into urine. Absolute bioavailability of orally administered clinafloxacin …
Number of citations: 16 journals.asm.org
ME Klepser, EJ Ernst, CR Petzold… - Antimicrobial agents …, 2001 - Am Soc Microbiol
Several new quinolones that exhibit enhanced in vitro activity against Streptococcus pneumoniae have been developed. Using a dynamic in vitro model, we generated time-kill data for …
Number of citations: 60 journals.asm.org
XS Pan, LM Fisher - Antimicrobial Agents and Chemotherapy, 1998 - Am Soc Microbiol
… clinafloxacin, a novel C-8-substituted fluoroquinolone which is being developed as an antipneumococcal agent. Clinafloxacin … and topoisomerase IV are clinafloxacin targets in vivo. The …
Number of citations: 258 journals.asm.org
LM Ednie, MR Jacobs… - Antimicrobial agents and …, 1998 - Am Soc Microbiol
… Our results show that clinafloxacin had the lowest overall MICs of compounds tested against all organisms (including ciprofloxacin-resistant strains). Levofloxacin, trovafloxacin, and …
Number of citations: 51 journals.asm.org
EJ Randinitis, CW Alvey, JR Koup… - Antimicrobial agents …, 2001 - Am Soc Microbiol
… mg of clinafloxacin (administered as 200-mg clinafloxacin capsules) … dose after 5 days of clinafloxacin dosing. The last … clinafloxacin and total clinafloxacin (unchanged clinafloxacin plus …
Number of citations: 26 journals.asm.org
K Nagai, TA Davies, GA Pankuch… - Antimicrobial agents …, 2000 - Am Soc Microbiol
… This study showed that single and multistep clinafloxacin exposure selected for resistant … by clinafloxacin, the clinafloxacin MICs were 16 to 32 times greater than the clinafloxacin MICs …
Number of citations: 58 journals.asm.org

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